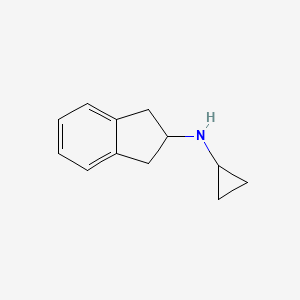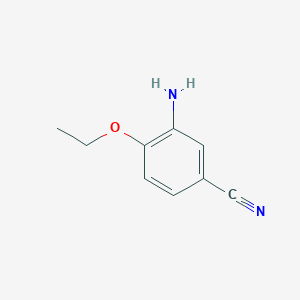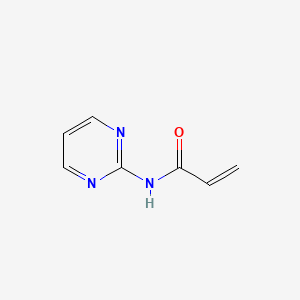
N-(Pyrimidin-2-yl)acrylamide
概要
説明
“N-(pyrimidin-2-yl)prop-2-enamide” is a chemical compound with the CAS Number: 27179-37-9 . It has a molecular weight of 149.15 .
Synthesis Analysis
“N-(pyrimidin-2-yl)prop-2-enamide” can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP, and the conditions are mild and metal-free .Molecular Structure Analysis
The Inchi Code for “N-(pyrimidin-2-yl)prop-2-enamide” is 1S/C7H7N3O/c1-2-6(11)10-7-8-4-3-5-9-7/h2-5H,1H2,(H,8,9,10,11) .Physical and Chemical Properties Analysis
“N-(pyrimidin-2-yl)prop-2-enamide” is a solid at room temperature . It has a melting point of 125-126°C .科学的研究の応用
Histone Deacetylase Inhibition for Cancer Treatment
Compounds related to "N-(pyrimidin-2-yl)prop-2-enamide" have been discovered to act as histone deacetylase (HDAC) inhibitors, showing promise in cancer treatment. For instance, MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide) is an orally active, isotype-selective HDAC inhibitor with significant antitumor activity in vivo, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Enhancing Cellular Uptake of DNA Binding Oligomers
Research has focused on modifying the structures of pyrrole–imidazole (Py–Im) hairpin polyamides, which are designed to disrupt protein–DNA interactions and modulate gene expression. Aryl group introduction at the turn of these compounds significantly enhances their nuclear uptake and biological activity, representing a breakthrough in controlling intracellular concentration of Py–Im polyamides for biological potency (Meier, Montgomery, & Dervan, 2012).
Synthesis of Polysubstituted Pyrroles and Pyridines
N-Propargylic beta-enaminones serve as intermediates for synthesizing polysubstituted pyrroles and pyridines, offering versatile applications in organic synthesis. This process showcases the potential of N-propargylic beta-enaminones in creating complex molecules with potential pharmacological activities (Cacchi, Fabrizi, & Filisti, 2008).
Gene Expression Regulation by Small Molecules
Small molecule ligands targeting specific DNA sequences can effectively regulate gene expression. Synthetic polyamides containing N-methylimidazole and N-methylpyrrole amino acids have been shown to have DNA-binding affinities comparable to proteins, opening up possibilities for therapeutic applications in modulating gene activity (Gottesfeld, Neely, Trauger, Baird, & Dervan, 1997).
Synthetic Chemistry and Biological Activity
Further studies explore the synthesis of novel compounds based on the pyrimidin-2-yl motif, revealing their antioxidant, anticancer, antibacterial, and anti-inflammatory activities. These compounds demonstrate the broad potential of N-(pyrimidin-2-yl)prop-2-enamide derivatives in pharmaceutical development (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
作用機序
Target of Action
N-(Pyrimidin-2-yl)acrylamide primarily targets protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects several biochemical pathways. These enzymes are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . Therefore, the inhibition of these enzymes can disrupt these processes and affect the downstream effects.
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs, in general, are discussed . These properties impact the bioavailability of the compound, determining how much of the compound reaches the site of action.
Result of Action
The result of the action of this compound is the inhibition of protein kinases, leading to changes in cell growth, differentiation, migration, and metabolism . This can lead to anticancer activity, as these processes are often dysregulated in cancer cells .
生化学分析
Biochemical Properties
N-(Pyrimidin-2-yl)acrylamide interacts with various biomolecules in biochemical reactions. Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . Pyrimidine derivatives exert their potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. Pyrimidine derivatives have shown promising anticancer activity . These compounds influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. One of the key mechanisms is the inhibition of protein kinases, essential enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Temporal Effects in Laboratory Settings
, suggesting potential long-term effects on cellular function.
Metabolic Pathways
This compound is likely involved in various metabolic pathways. Pyrimidine and its derivatives are known to interact with various enzymes and cofactors
特性
IUPAC Name |
N-pyrimidin-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-2-6(11)10-7-8-4-3-5-9-7/h2-5H,1H2,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEDRFMNXTYBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27179-37-9 | |
| Record name | N-(pyrimidin-2-yl)prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


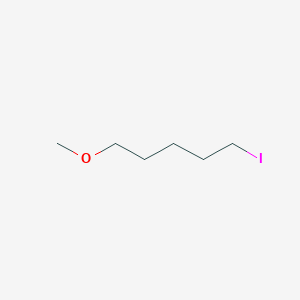
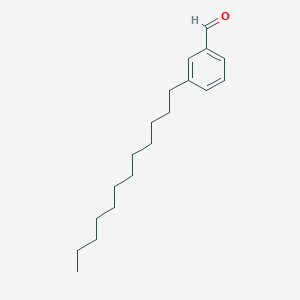
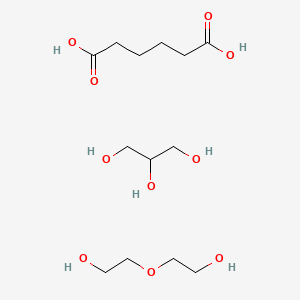
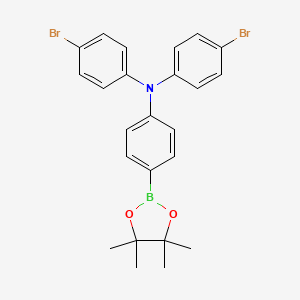
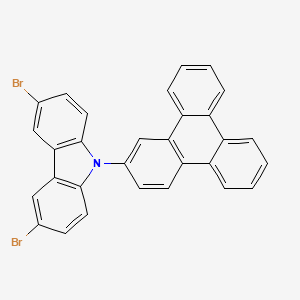
![7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B1518113.png)
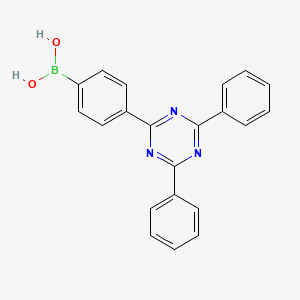
![4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B1518121.png)
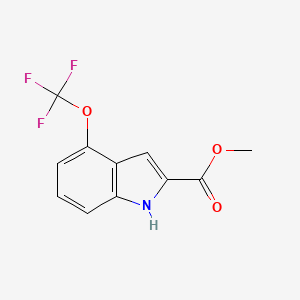
![1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1518126.png)
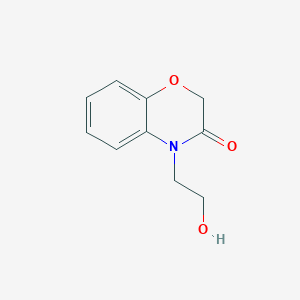
![2-[Cyclopropyl(methyl)amino]ethan-1-ol](/img/structure/B1518128.png)
